molecular formula C31H35N3O2 B14887583 (4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole

(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole

Cat. No.: B14887583
M. Wt: 481.6 g/mol
InChI Key: UGIWIXJVRFLUEC-FQLXRVMXSA-N
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Description

(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole is a complex organic compound featuring a unique structure with multiple aromatic rings and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-diethylphenyl precursor, followed by the formation of the oxazole rings through cyclization reactions. Key reagents used in these steps include pyridine derivatives, oxalyl chloride, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(3,5-Diethylphenyl)-4,5-dihydrooxazole: A simpler analog with similar structural features but lacking the pyridyl group.

    2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole: Another related compound with variations in the substitution pattern.

Uniqueness

(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole stands out due to its unique combination of aromatic rings and oxazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H35N3O2

Molecular Weight

481.6 g/mol

IUPAC Name

(4S)-4-(3,5-diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C31H35N3O2/c1-5-20-12-21(6-2)15-24(14-20)28-18-35-30(33-28)26-10-9-11-27(32-26)31-34-29(19-36-31)25-16-22(7-3)13-23(8-4)17-25/h9-17,28-29H,5-8,18-19H2,1-4H3/t28-,29-/m1/s1

InChI Key

UGIWIXJVRFLUEC-FQLXRVMXSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1)[C@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5=CC(=CC(=C5)CC)CC)CC

Canonical SMILES

CCC1=CC(=CC(=C1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC(=CC(=C5)CC)CC)CC

Origin of Product

United States

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